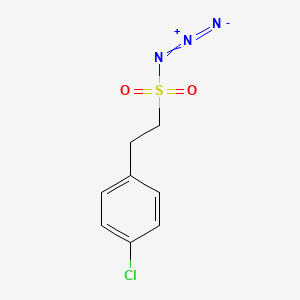
2-(4-chlorophenyl)-N-diazoethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-diazoethanesulfonamide is an organic compound that features a diazo group attached to an ethane sulfonamide moiety, with a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-diazoethanesulfonamide typically involves the reaction of 4-chloroaniline with ethyl diazoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition of the diazo compound . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-diazoethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides.
Reduction: The compound can be reduced to form amines.
Substitution: The diazo group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of azides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(4-chlorophenyl)-N-diazoethanesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its diazo functionality.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-diazoethanesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates. These intermediates can interact with biological targets such as enzymes and receptors, leading to the modulation of biochemical pathways . The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N-diazoethanesulfonamide
- 2-(4-fluorophenyl)-N-diazoethanesulfonamide
- 2-(4-methylphenyl)-N-diazoethanesulfonamide
Uniqueness
2-(4-chlorophenyl)-N-diazoethanesulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.
Properties
CAS No. |
54664-52-7 |
|---|---|
Molecular Formula |
C8H8ClN3O2S |
Molecular Weight |
245.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-diazoethanesulfonamide |
InChI |
InChI=1S/C8H8ClN3O2S/c9-8-3-1-7(2-4-8)5-6-15(13,14)12-11-10/h1-4H,5-6H2 |
InChI Key |
WGQJIKPPEBLLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


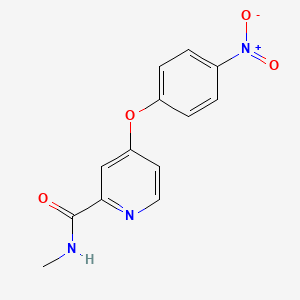
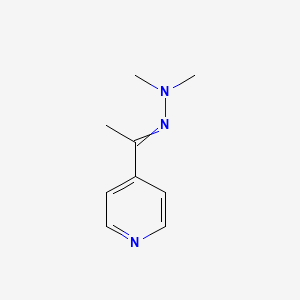
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
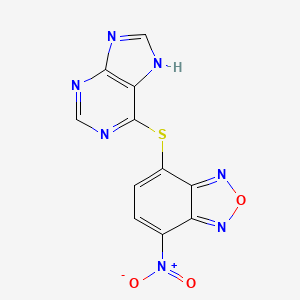
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
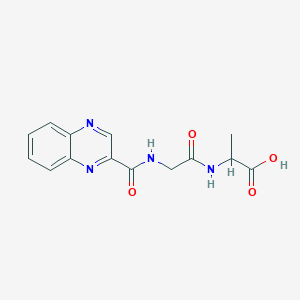
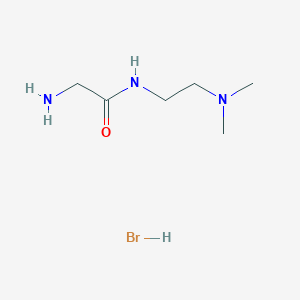
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
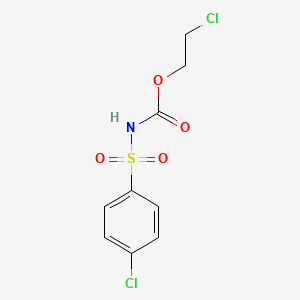
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
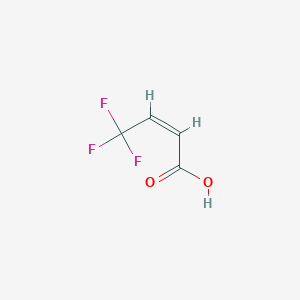
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
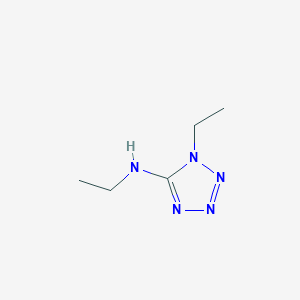
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
